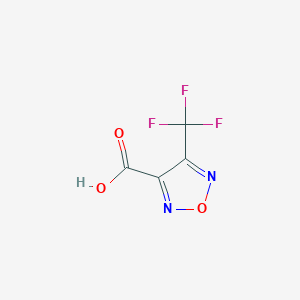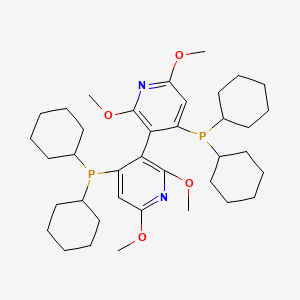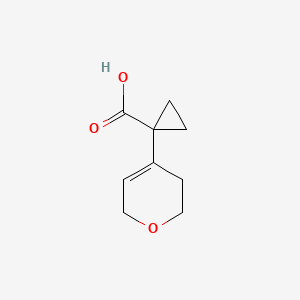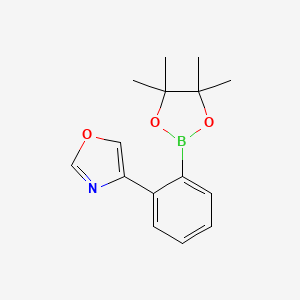
4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group (-CF3) attached to the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethyl-substituted nitrile with hydrazine hydrate, followed by oxidation to form the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of catalysts, such as palladium or copper, to accelerate the reaction and improve selectivity. Additionally, continuous flow reactors may be employed to ensure consistent reaction conditions and scalability .
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, organometallic compounds, and acids are employed under various conditions, including reflux or microwave irradiation
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
科学的研究の応用
4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation .
作用機序
The mechanism of action of 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Trifluoromethyl-substituted benzoic acids: These compounds share the trifluoromethyl group but differ in their core structure.
Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness: 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
特性
分子式 |
C4HF3N2O3 |
|---|---|
分子量 |
182.06 g/mol |
IUPAC名 |
4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4HF3N2O3/c5-4(6,7)2-1(3(10)11)8-12-9-2/h(H,10,11) |
InChIキー |
QNLXMQYFMQDPGZ-UHFFFAOYSA-N |
正規SMILES |
C1(=NON=C1C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)


![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)


![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)


![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)



